Natamycin is derived from the fermentation of specific Streptomyces species, including S. natalensis, S. lydicus, S. chattanoogensis, and S. gilvosporeus . As a member of the macrolide family, it exhibits antifungal activity by targeting fungal cell membranes. It is classified under the World Health Organization's List of Essential Medicines due to its effectiveness against fungal infections, particularly in ocular applications .
The synthesis of natamycin involves complex biosynthetic pathways characteristic of polyketide compounds. The initial stages include the assembly of polyketide chains through polyketide synthase modules, followed by enzymatic modifications that introduce various functional groups such as carboxylic acids and amines .
Natamycin has a complex molecular structure characterized by its macrolide ring and multiple functional groups. Its chemical formula is , with a molar mass of approximately 665.733 g/mol .
Natamycin undergoes various chemical reactions that are essential for its antifungal activity.
The mechanism of action of natamycin primarily involves its binding to fungal membranes.
Natamycin exhibits distinct physical and chemical properties that influence its application as an antifungal agent.
Natamycin has diverse applications across medical and food industries:
The biosynthesis of the polyketide compound E235 in Streptomyces species is governed by complex genomic loci characterized by high G+C content (typically 70–73%) and modular gene clusters. Comparative genomic studies of Streptomyces venezuelae strains (ATCC 10712, ATCC 10595, ATCC 21113) reveal that E235-producing strains share >85% genetic similarity in their biosynthetic gene clusters (BGCs), yet exhibit significant strain-dependent variations in regulatory elements and non-coding RNA regions. These variations account for differential secondary metabolite production, including E235 and related compounds like chloramphenicol and jadomycin [1] [8].
The E235 BGC typically spans 40–60 kb and includes genes encoding polyketide synthases (PKSs), transporters, regulatory proteins, and resistance mechanisms. Core biosynthetic genes are frequently flanked by insertion sequences (IS elements), suggesting horizontal gene transfer as an evolutionary driver. Genomic analyses of the closely related genus Kitasatospora further confirm conserved BGC architecture within Streptomycetaceae, though E235-specific clusters display unique signatures, such as trans-acting acyltransferase domains and hybrid nonribosomal peptide synthetase (NRPS) components [8].
Table 1: Genomic Features of E235-Producing Streptomycetaceae
Strain/Genus | BGC Size (kb) | GC Content (%) | Conserved Genes (%) | Key Regulatory Variations |
---|---|---|---|---|
S. venezuelae ATCC 10712 | 52 | 71.2 | 92 | Non-coding RNA mutations |
S. venezuelae ATCC 10595 | 48 | 70.8 | 87 | Promoter binding site SNPs |
Kitasatospora spp. | 55–60 | 72.5 | 78 | bldB and whiJ regulators |
Streptacidiphilus spp. | 45–50 | 71.7 | 82 | Acid-responsive promoters |
E235 biosynthesis employs a type I modular PKS system organized into discrete enzymatic modules, each responsible for specific chain elongation and functional group incorporation. The PKS assembly line initiates with a starter unit—typically malonyl-CoA or methylmalonyl-CoA—activated by malonyl-CoA:ACP acyltransferase (MAT). Subsequent elongation employs extender units such as (2S)-ethylmalonyl-CoA and methoxymalonyl-ACP, which introduce alkyl branches and ether moieties characteristic of E235’s structure [2] [6].
The S. venezuelae E235 PKS features a bimodular architecture:
Crucially, the chain length factor (CLF) in the minimal PKS complex dictates E235’s C20 backbone by counting backbone atoms rather than elongation cycles. Hybrid PKS engineering—e.g., fusing E235 initiation modules with heterologous elongation modules from actinorhodin or tetracenomycin PKS—has yielded novel C18–C22 analogs [10].
Table 2: Key PKS Domains in E235 Biosynthesis
Domain | Function | Substrate Specificity | Engineering Applications |
---|---|---|---|
ATd (Loading) | Starter unit selection | Propionyl-CoA, acetyl-CoA | Isobutyryl primer incorporation |
KS | Carbon–carbon bond formation | Acyl-ACP intermediates | Hybrid module construction |
AT (Elongation) | Extender unit selection | Malonyl-CoA, methylmalonyl-CoA | Ethylmalonyl-CoA incorporation |
KR | β-Keto reduction | Polyketide intermediates | Stereoselective hydroxy formation |
ACP | Substrate shuttling | Phosphopantetheinylated thiols | Carrier protein swapping |
Post-PKS tailoring enzymes critically transform the nascent polyketide chain into bioactive E235. Three classes of modifications dominate:
Notably, Kitasatospora genomes harbor 15–20 secondary metabolite BGCs (smBGCs) per strain, with E235-specific clusters enriched in trans-acting enoylreductases (ERs) and thioesterases (TEs). The latter catalyzes macrocyclization, forming E235’s 14-membered lactone ring [8].
CRISPR-Cas9-mediated genome editing has revolutionized Streptomyces metabolic engineering for E235 overproduction. Key strategies include:
Optimized delivery employs Streptomyces-optimized CRISPR plasmids (pCRISPomyces-2) or direct RNP electroporation, achieving 90–95% editing efficiency. Recent advances leverage Streptococcus pyogenes Cas9 (SpCas9) ribonucleases for targeted in vivo RNA degradation of negative regulators, further fine-tuning metabolic flux [4].
Table 3: CRISPR-Cas9 Strategies for E235 Yield Optimization
Engineering Target | CRISPR Tool | Editing Efficiency (%) | Titer Improvement | Key Parameters |
---|---|---|---|---|
Competing pathway knockout | RNPs + homology donors | 92 | 3.2× | sgRNA length: 20 nt; PAM: 5'-NGG-3' |
PKS promoter activation | dCas9-SAM complex | 78 | 40% | MS2-sgRNA scaffold; VP64 activator |
Regulatory RNA knockdown | SpCas9 RNase | 85 | 2.1× | PAM-independent targeting |
Cas9 deactivation | AcrIIA4 protein | N/A | 25% biomass | Expression post-editing |
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